Cas no 1000341-92-3 (4-Chloro-7-iodo (1H)Indazole)
4-Chloro-7-iodo (1H)Indazole Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-7-iodo-1h-indazole
- 4-CHLORO-7-IODO (1H)INDAZOLE
- 1H-Indazole, 4-chloro-7-iodo-
- 1000341-92-3
- 1h-indazole,4-chloro-7-iodo-
- DTXSID30646733
- 4-Chloro-7-iodo (1H)Indazole
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- Inchi: 1S/C7H4ClIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
- InChI Key: IOHBRRQFGBEDLG-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C2C=NNC=21)Cl
Computed Properties
- Exact Mass: 277.91077g/mol
- Monoisotopic Mass: 277.91077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 278.48g/mol
- XLogP3: 2.8
- Topological Polar Surface Area: 28.7Ų
4-Chloro-7-iodo (1H)Indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C585930-1mg |
4-Chloro-7-iodo (1H)Indazole |
1000341-92-3 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C585930-2mg |
4-Chloro-7-iodo (1H)Indazole |
1000341-92-3 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C585930-10mg |
4-Chloro-7-iodo (1H)Indazole |
1000341-92-3 | 10mg |
$ 135.00 | 2022-06-06 |
4-Chloro-7-iodo (1H)Indazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Chloro-7-iodo (1H)Indazole
Recent Advances in the Application of 4-Chloro-7-iodo (1H)Indazole (CAS: 1000341-92-3) in Chemical Biology and Pharmaceutical Research
The compound 4-Chloro-7-iodo (1H)Indazole (CAS: 1000341-92-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indazole core substituted with chloro and iodo functional groups, has demonstrated promising potential as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its applications in kinase inhibition, protein-protein interaction modulation, and as a precursor for radiopharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-Chloro-7-iodo (1H)Indazole serves as a crucial scaffold for developing selective kinase inhibitors, particularly targeting the JAK/STAT signaling pathway. The researchers demonstrated that modifications at the 1-position of the indazole ring, combined with the strategic placement of chloro and iodo substituents, significantly enhanced binding affinity and selectivity profiles. The compound's structural features allow for diverse functionalization, making it an attractive candidate for structure-activity relationship (SAR) studies in drug discovery programs.
In the realm of radiopharmaceuticals, recent investigations have highlighted the utility of 4-Chloro-7-iodo (1H)Indazole as a precursor for radioiodination. The presence of the iodo substituent at the 7-position enables straightforward isotopic exchange reactions, facilitating the preparation of 123I or 125I-labeled derivatives for imaging applications. A 2024 study in Nuclear Medicine and Biology reported successful development of a novel PET tracer based on this scaffold, showing excellent tumor uptake and retention in preclinical models of various cancers.
The synthetic accessibility of 4-Chloro-7-iodo (1H)Indazole has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity profile, addressing previous challenges in the halogenation steps. This development is particularly significant for industrial applications where consistent supply of high-quality material is essential for drug development programs.
Emerging research has also explored the compound's potential in modulating protein-protein interactions. Computational docking studies combined with biochemical assays have identified 4-Chloro-7-iodo (1H)Indazole derivatives as promising disruptors of specific protein complexes involved in inflammatory pathways. These findings, published in a 2024 ACS Chemical Biology paper, suggest new therapeutic avenues for autoimmune diseases and certain cancers where these interactions play critical roles.
Despite these promising developments, challenges remain in fully exploiting the potential of 4-Chloro-7-iodo (1H)Indazole. Current research efforts are focused on improving its physicochemical properties, particularly solubility and metabolic stability, while maintaining its favorable binding characteristics. Recent structure-based drug design approaches, incorporating cryo-EM and X-ray crystallography data, are providing valuable insights for these optimization efforts.
In conclusion, 4-Chloro-7-iodo (1H)Indazole (CAS: 1000341-92-3) continues to demonstrate remarkable versatility in chemical biology and pharmaceutical research. Its unique structural features and diverse reactivity profile make it an increasingly important scaffold in drug discovery. As synthetic methodologies improve and our understanding of its interactions with biological targets deepens, this compound is poised to play an even more significant role in the development of novel therapeutic agents across multiple disease areas.
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